molecular formula C15H11NO2 B11873695 1-(2-Furyl)-2-(quinolin-2-yl)ethanone CAS No. 6312-28-3

1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Cat. No.: B11873695
CAS No.: 6312-28-3
M. Wt: 237.25 g/mol
InChI Key: FILFNOZKBUWSKS-UHFFFAOYSA-N
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Description

1-(2-Furyl)-2-(quinolin-2-yl)ethanone is an organic compound that features a furan ring and a quinoline ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the condensation reaction between 2-acetylfuran and 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-2-(quinolin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and furan derivatives.

    Reduction: Reduction reactions can convert the ethanone bridge to an ethyl bridge.

    Substitution: The furan and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid and 2-furancarboxylic acid.

    Reduction: 1-(2-Furyl)-2-(quinolin-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Furyl)-2-(quinolin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Furyl)-2-(quinolin-2-yl)ethanone exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactions: The reactivity of the furan and quinoline rings, as well as the ethanone bridge, plays a crucial role in its chemical behavior.

Comparison with Similar Compounds

    1-(2-Furyl)-2-(quinolin-2-yl)ethane: The reduced form of the compound.

    2-(2-Furyl)quinoline: A compound with a similar structure but lacking the ethanone bridge.

    2-Quinolinecarboxaldehyde: A precursor in the synthesis of 1-(2-Furyl)-2-(quinolin-2-yl)ethanone.

Uniqueness: this compound is unique due to the presence of both furan and quinoline rings connected by an ethanone bridge, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6312-28-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(furan-2-yl)-2-quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO2/c17-14(15-6-3-9-18-15)10-12-8-7-11-4-1-2-5-13(11)16-12/h1-9H,10H2

InChI Key

FILFNOZKBUWSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=CO3

Origin of Product

United States

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